molecular formula C38H61F3N10O10 B15095459 (Dab9)-Neurotensin (8-13)

(Dab9)-Neurotensin (8-13)

Cat. No.: B15095459
M. Wt: 874.9 g/mol
InChI Key: JFQJZSFSWJGXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Dab9)-Neurotensin (8-13) is a synthetic peptide derivative of the naturally occurring neurotensin, a 13-amino acid neuropeptide. Neurotensin is known for its role in modulating dopamine signaling, pain perception, and gastrointestinal function. The modification at the ninth position with 2,4-diaminobutyric acid (Dab) enhances the stability and bioactivity of the peptide, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Dab9)-Neurotensin (8-13) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.

    Deprotection Steps: Removing protecting groups from amino acids using trifluoroacetic acid (TFA).

    Cleavage from Resin: Releasing the peptide from the resin with a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: While SPPS is the primary method for laboratory-scale synthesis, industrial production may involve large-scale SPPS or recombinant DNA technology to produce the peptide in microbial systems.

Chemical Reactions Analysis

Types of Reactions: (Dab9)-Neurotensin (8-13) can undergo various chemical reactions, including:

    Oxidation: The peptide may be oxidized at methionine residues using oxidizing agents like hydrogen peroxide.

    Reduction: Disulfide bonds within the peptide can be reduced using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted using site-directed mutagenesis or chemical modification techniques.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, performic acid.

    Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis kits, chemical modification reagents like N-hydroxysuccinimide (NHS) esters.

Major Products:

    Oxidation: Oxidized peptide with modified methionine residues.

    Reduction: Reduced peptide with cleaved disulfide bonds.

    Substitution: Peptide variants with substituted amino acid residues.

Scientific Research Applications

(Dab9)-Neurotensin (8-13) has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating neurotransmitter release and receptor interactions.

    Medicine: Explored for its potential therapeutic effects in pain management, schizophrenia, and gastrointestinal disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

(Dab9)-Neurotensin (8-13) exerts its effects by binding to neurotensin receptors (NTS1, NTS2, and NTS3) on the cell surface. This binding activates intracellular signaling pathways, including the phospholipase C (PLC) pathway, leading to the release of inositol triphosphate (IP3) and diacylglycerol (DAG). These molecules, in turn, trigger calcium release from intracellular stores and activate protein kinase C (PKC), resulting in various cellular responses such as neurotransmitter release and modulation of pain perception.

Comparison with Similar Compounds

    Neurotensin (1-13): The full-length natural peptide with similar biological functions but lower stability.

    Neurotensin (8-13): A shorter fragment with reduced activity compared to (Dab9)-Neurotensin (8-13).

    Neurotensin Analogues: Various synthetic analogues with modifications at different positions to enhance stability and bioactivity.

Uniqueness: (Dab9)-Neurotensin (8-13) is unique due to the incorporation of 2,4-diaminobutyric acid at the ninth position, which significantly enhances its stability and bioactivity compared to other neurotensin fragments and analogues. This makes it a valuable tool for studying neurotensin receptor interactions and developing peptide-based therapeutics.

Properties

IUPAC Name

2-[[2-[[2-[[1-[4-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60N10O8.C2HF3O2/c1-5-21(4)29(33(51)44-27(35(53)54)18-20(2)3)45-31(49)26(19-22-10-12-23(47)13-11-22)43-32(50)28-9-7-17-46(28)34(52)25(14-15-37)42-30(48)24(38)8-6-16-41-36(39)40;3-2(4,5)1(6)7/h10-13,20-21,24-29,47H,5-9,14-19,37-38H2,1-4H3,(H,42,48)(H,43,50)(H,44,51)(H,45,49)(H,53,54)(H4,39,40,41);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQJZSFSWJGXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCN)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H61F3N10O10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

874.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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